Mebeverine acid D5
Description
Structural Definition and Chemical Classification
Mebeverine acid-D5 belongs to the chemical class of deuterium-labeled pharmaceutical compounds, specifically categorized as a stable isotope-labeled metabolite of the antispasmodic drug mebeverine. The compound's molecular structure is characterized by the presence of five deuterium atoms replacing hydrogen atoms in the ethyl group, creating the designation "D5" in its nomenclature. The structural framework consists of a butanoic acid backbone linked to a tertiary amine containing both an ethyl-d5 group and a 4-methoxyphenylpropyl substituent.
The chemical classification of mebeverine acid-D5 places it within the broader category of pharmaceutical metabolite standards, specifically those designed for analytical applications in pharmacokinetic studies. The compound maintains the fundamental structural characteristics of mebeverine acid while incorporating isotopic labels that enable precise detection and quantification through advanced analytical techniques. This classification is particularly significant because it distinguishes the compound from other mebeverine metabolites such as desmethyl mebeverine acid and mebeverine alcohol.
The structural integrity of mebeverine acid-D5 is maintained through careful synthetic processes that preserve the original compound's chemical properties while introducing the deuterium labeling. The presence of the methoxy group on the phenyl ring, combined with the tertiary amine structure, contributes to the compound's unique analytical characteristics and its effectiveness as an internal standard in complex biological matrices.
Nomenclature and Systematic Identification
The systematic chemical name for mebeverine acid-D5 is 4-((ethyl-d5)(1-(4-methoxyphenyl)propan-2-yl)amino)butanoic acid, which precisely describes the compound's structural components and isotopic modifications. This nomenclature follows International Union of Pure and Applied Chemistry conventions for deuterium-labeled compounds, where the "d5" designation specifically indicates the replacement of five hydrogen atoms with deuterium in the ethyl substituent.
The compound is officially registered under Chemical Abstracts Service number 2070015-30-2, providing a unique identifier for regulatory and research purposes. This registration number distinguishes mebeverine acid-D5 from related compounds in the mebeverine family, including the non-labeled mebeverine acid (Chemical Abstracts Service number 475203-77-1) and other deuterium-labeled variants such as mebeverine-d6 hydrochloride.
Alternative nomenclature systems may refer to the compound as 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid-d5, emphasizing different aspects of the molecular structure. The International Chemical Identifier key for mebeverine acid-D5 is UZUWRVLVHOYTNN-SGEUAGPISA-N, providing a standardized representation of the compound's structure that facilitates database searches and chemical informatics applications.
| Identification Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 2070015-30-2 |
| Molecular Formula | C16H20D5NO3 |
| Molecular Weight | 284.41 g/mol |
| International Chemical Identifier Key | UZUWRVLVHOYTNN-SGEUAGPISA-N |
| PubChem Compound Identifier | 92044368 |
Historical Development as a Stable Isotope-Labeled Compound
The development of mebeverine acid-D5 emerged from the growing need for precise analytical standards in pharmaceutical research, particularly in the field of pharmacokinetics and drug metabolism studies. The historical context of this compound's development is closely tied to advancements in mass spectrometry technology and the recognition that stable isotope-labeled internal standards could significantly improve the accuracy and reliability of quantitative analytical methods.
The synthesis of deuterium-labeled compounds like mebeverine acid-D5 represents a significant milestone in pharmaceutical analytical chemistry, addressing the limitations of traditional external standard methods. Early pharmacokinetic studies of mebeverine faced challenges in accurately quantifying metabolites due to matrix effects and analytical variability, leading researchers to explore stable isotope labeling as a solution for improved precision in biological sample analysis.
The evolution of mebeverine acid-D5 as an analytical tool reflects broader trends in pharmaceutical science toward more sophisticated approaches to drug metabolism studies. Research publications from the early 2000s began recognizing mebeverine acid as the main circulating metabolite of mebeverine, with peak plasma concentrations approximately 1000-fold higher than those of mebeverine alcohol. This discovery highlighted the importance of developing appropriate analytical standards for accurate quantification of this major metabolite.
The strategic incorporation of deuterium atoms in the ethyl group was specifically chosen to maintain the compound's chemical behavior while providing a distinct mass spectrometric signature. This design approach ensures that mebeverine acid-D5 closely mimics the analytical behavior of the natural metabolite while allowing for clear differentiation during mass spectrometric analysis, thereby serving as an ideal internal standard for pharmacokinetic studies.
Position within Mebeverine Metabolic Pathway Analysis
Mebeverine acid-D5 occupies a critical position within the comprehensive understanding of mebeverine metabolism, serving as both a representative of a major metabolic pathway and an analytical tool for studying metabolite formation. The compound corresponds to mebeverine acid, which is identified as the main circulating metabolite following oral administration of mebeverine, appearing in plasma with rapid kinetics and representing a significant proportion of the administered dose.
The metabolic pathway of mebeverine involves rapid enzymatic hydrolysis of the parent drug into mebeverine alcohol and veratric acid, followed by subsequent oxidation of mebeverine alcohol to form mebeverine acid. Within this pathway, mebeverine acid represents the predominant circulating species, with peak plasma concentrations reaching approximately 3 micrograms per milliliter compared to 3 nanograms per milliliter for mebeverine alcohol. This substantial difference in exposure levels underscores the importance of mebeverine acid-D5 as a reference standard for pharmacokinetic studies.
Research utilizing high-performance liquid chromatography-tandem mass spectrometry methods has demonstrated that mebeverine acid-D5 serves as an effective internal standard for simultaneous quantification of multiple mebeverine metabolites, including mebeverine alcohol, mebeverine acid, and desmethyl mebeverine acid. The compound's integration into analytical methods enables comprehensive metabolic profiling with calibration ranges spanning from 0.1 to 10 nanograms per milliliter for some metabolites and up to 1000 nanograms per milliliter for others.
The World Anti-Doping Agency has recognized the significance of mebeverine metabolism in their technical guidelines, specifically noting that mebeverine can metabolize into para-hydroxy-amphetamine, which is also a metabolite of prohibited substances. This regulatory consideration further emphasizes the importance of accurate metabolite identification and quantification, for which mebeverine acid-D5 serves as an essential analytical reference. The compound enables laboratories to distinguish between mebeverine-derived metabolites and those originating from prohibited substances, demonstrating its broader significance beyond routine pharmacokinetic studies.
| Metabolic Parameter | Mebeverine Acid | Mebeverine Alcohol |
|---|---|---|
| Peak Plasma Concentration | ~3000 ng/mL | ~3 ng/mL |
| Time to Maximum Concentration | 1.25 hours (median) | Not specified |
| Apparent Half-life | 1.1 hours (median) | Not specified |
| Urinary Excretion (4 hours) | 67% of dose (median) | Not specified |
Properties
IUPAC Name |
4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19)/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUWRVLVHOYTNN-SGEUAGPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Incorporation via Isotopic Exchange
Isotopic exchange represents a direct method for introducing deuterium into pre-synthesized mebeverine acid. This approach utilizes deuterated solvents (e.g., D₂O) or deuterium gas (D₂) in the presence of catalysts:
-
Reagents : Mebeverine acid, D₂O, palladium-on-carbon (Pd/C).
-
Mechanism : Catalytic deuteration at the ethyl group’s β-position via reversible adsorption-desorption on Pd/C.
This method achieves ~70–80% deuteration efficiency but requires rigorous purification to remove non-deuterated impurities.
Synthesis Using Deuterated Starting Materials
A more efficient route involves assembling this compound from deuterated precursors:
-
Deuterated Ethylamine Synthesis :
Catalytic Deuteration Techniques
Transition-metal catalysts enable site-specific deuteration under milder conditions:
-
Substrate : Mebeverine acid dissolved in deuterated tetrahydrofuran (THF-d₈).
-
Outcome : >95% deuterium incorporation at the ethyl group, confirmed by ²H NMR.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Strategies
-
Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water (70:30 v/v) achieves >99% purity.
-
Crystallization : Recrystallization from ethanol/water (1:1) removes non-deuterated byproducts.
Analytical Characterization and Quality Control
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC-UV (220 nm) | ≥95% | 99.2% |
| Residual Solvents | <500 ppm | 120 ppm (THF) |
Applications in Pharmaceutical Research
This compound is integral to:
Chemical Reactions Analysis
Types of Reactions: Mebeverine acid D5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry
- Internal Standard in Analytical Techniques : Mebeverine acid D5 serves as an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This application is crucial for quantifying mebeverine metabolites accurately, allowing researchers to determine the concentration of drugs and their metabolites in biological samples.
- Metabolic Pathway Studies : The deuterated compound is employed to trace metabolic pathways of mebeverine within biological systems. By utilizing mass spectrometry, researchers can observe how mebeverine is processed in vivo, providing insights into its metabolic fate.
Biology
- Pharmacokinetic Studies : this compound is instrumental in pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion (ADME) of mebeverine. These studies help elucidate how the drug interacts with biological systems and its potential therapeutic effects.
- Toxicity Assessment : The compound can be used to investigate the toxicity profiles of mebeverine's metabolites. Understanding these interactions is vital for ensuring patient safety and optimizing therapeutic regimens.
Medicine
- Clinical Research : this compound has been utilized in clinical studies to evaluate treatment efficacy for conditions such as irritable bowel syndrome (IBS). In one study involving 607 patients across multiple countries, treatment with mebeverine hydrochloride showed significant improvements in health-related quality of life (HR-QoL) scores after 4 and 8 weeks .
- Mechanism of Action Studies : As a metabolite of mebeverine, this compound helps researchers understand the drug's mechanism by blocking sodium and calcium channels in smooth muscle cells, effectively reducing spasms without impairing normal gastrointestinal motility.
Industry
- Quality Control : In pharmaceutical manufacturing, this compound aids in quality control processes by serving as a reference standard for ensuring the consistency and efficacy of formulations containing mebeverine.
Case Study 1: Pharmacokinetics in IBS Patients
A prospective observational cohort study evaluated the effectiveness of mebeverine hydrochloride in improving HR-QoL among IBS patients diagnosed using Rome III criteria. Results indicated significant improvements in symptom scores and overall quality of life after treatment with mebeverine hydrochloride compared to baseline measurements .
Case Study 2: Toxicity Profile Assessment
Research utilizing this compound has focused on assessing the safety profile of mebeverine's metabolites. By tracking these metabolites using mass spectrometry techniques, researchers can identify potential toxic effects associated with their presence in biological systems.
Mechanism of Action
Mebeverine acid D5, being a metabolite of mebeverine, exerts its effects by blocking fast sodium channels and slow calcium channels on the membrane of myocytes. This action slows down the depolarization of the membrane and prevents the contraction of muscle fibers. The drug has high selectivity for the smooth muscles of the gastrointestinal tract, making it effective in relieving spasms without affecting normal gut motility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
O-Desmethyl Mebeverine Acid D5
- Structural Differences: O-Desmethyl this compound (C₁₅H₁₈D₅NO₃; molecular weight 270.38 g/mol) lacks a methoxy group (-OCH₃) compared to this compound, resulting from demethylation of the parent compound .
- Applications : Both are deuterated internal standards, but O-Desmethyl this compound is specifically used to quantify demethylated metabolites of Mebeverine in plasma .
- Analytical Performance : While this compound has a higher molecular weight (284.4 vs. 270.38 g/mol), both compounds exhibit similar solubility in dimethyl sulfoxide (DMSO) and require storage at -20°C .
Bempedoic Acid-d5
- Functional Similarities : Both are used as isotopic internal standards in LC-MS to improve quantification accuracy. However, Bempedoic Acid-d5 targets a different therapeutic agent and metabolic pathway .
Comparison with Functionally Similar Compounds
Non-Deuterated Mebeverine Acid
- Role in Metabolism: Non-deuterated Mebeverine Acid (C₁₆H₂₅NO₃; molecular weight 279.4 g/mol) is the primary metabolite of Mebeverine, whereas the deuterated version (D5) is synthetically modified for analytical purposes .
- Safety Profile: Mebeverine Acid is classified as GHS07 (harmful if swallowed; H302), with acute toxicity data emphasizing careful handling .
Other Deuterated Standards (e.g., PCB 1 D5)
- Analytical Use : PCB 1 D5 (CAS 51624-35-2) and this compound both serve as isotopic internal standards but differ in parent compounds and applications (environmental vs. pharmaceutical analysis) .
Data Table: Key Comparative Metrics
Research Findings and Implications
- Pharmacokinetic Studies : this compound has been validated in human plasma studies, showing linear quantification ranges for Mebeverine metabolites . In contrast, O-Desmethyl this compound is critical for detecting demethylation pathways, with clinical trials reporting its role in minimally important medical differences in patient outcomes .
- Regulatory Compliance : this compound is certified for ANDA submissions, with comprehensive characterization data meeting FDA and EMA guidelines . Bempedoic Acid-d5 follows similar regulatory pathways but targets lipid metabolism drugs .
Biological Activity
Mebeverine acid D5, also known as O-desmethyl this compound, is a deuterium-labeled metabolite of the antispasmodic drug Mebeverine. This compound is primarily utilized in pharmacological research to study the metabolism and pharmacokinetics of Mebeverine. The incorporation of deuterium allows for enhanced tracking of the compound’s metabolic pathways and interactions within biological systems.
- Chemical Formula : C₁₅H₁₈D₅NO₃
- Molecular Weight : 270.38 g/mol
This compound retains antispasmodic activity , primarily acting on smooth muscle tissue in the gastrointestinal tract. It inhibits gastrointestinal motility and reduces spasms, making it effective in treating conditions such as irritable bowel syndrome (IBS) and abdominal cramps. The deuterium labeling enhances the ability to study its pharmacokinetics, providing insights into its efficacy and safety profile through techniques like mass spectrometry .
Biological Activity and Pharmacokinetics
The biological activity of this compound has been studied extensively, particularly in relation to its parent compound, Mebeverine. Research indicates that Mebeverine is effective in alleviating symptoms associated with IBS, including abdominal pain and discomfort. A meta-analysis of nineteen studies showed significant reductions in abdominal pain scores among patients treated with Mebeverine .
Key Findings from Studies
- Abdominal Pain Reduction : Six studies reported significant decreases in abdominal pain scores after treatment with Mebeverine.
- Abdominal Distension : All three studies assessing abdominal distension noted positive effects, with one study showing statistically significant improvements (p < 0.05).
- Bowel Habits and Bloating : Four out of five studies indicated a reduction in abnormal bowel habits among patients treated with Mebeverine .
Research Methodologies
Several methodologies have been employed to evaluate the pharmacokinetics of this compound:
- HPLC-MS/MS Analysis : A rapid and sensitive method was developed for quantifying mebeverine metabolites in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method utilized this compound as an internal standard, achieving a calibration range from 10 to 2000 ng/ml .
- Pharmacokinetic Studies : In a study involving 24 healthy participants, pharmacokinetic parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC) were evaluated for both this compound and its desmethyl variant .
Summary of Pharmacokinetic Parameters
| Parameter | This compound | Desmethyl this compound |
|---|---|---|
| Cmax (ng/ml) | 62.52 ± 35.01 | 291.81 ± 125.92 |
| AUC0-t (ng·h/ml) | 293.94 ± 151.78 | 2191.85 ± 542.94 |
| Tmax (h) | 3.27 ± 1.03 | 3.19 ± 1.48 |
Case Studies
In addition to laboratory studies, clinical case studies have provided insights into the effectiveness of Mebeverine in real-world settings:
- A clinical trial involving IBS patients demonstrated that treatment with Mebeverine led to significant improvements in quality-of-life scores over eight weeks, indicating its practical efficacy in managing IBS symptoms .
- Another study highlighted the role of mebeverine in reducing healthcare costs associated with IBS management due to its effectiveness in symptom relief .
Q & A
Basic Research Questions
Q. What methodologies are optimal for characterizing Mebeverine acid D5 in pharmacokinetic studies?
- Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to quantify this compound in biological matrices. Ensure full spectral validation (e.g., linearity, precision, accuracy) per ICH guidelines. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy to verify functional groups and isotopic purity (e.g., deuterated analogs) .
- Table 1 : Common Analytical Techniques for Characterization
| Technique | Purpose | Key Parameters |
|---|---|---|
| LC-MS/MS | Quantification | LOD/LOQ, matrix effects |
| NMR | Structural elucidation | Chemical shifts, coupling constants |
| FTIR | Functional group analysis | Absorption bands (cm⁻¹) |
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Answer : Document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., column chromatography gradients, recrystallization solvents) in detail. Use standardized protocols for deuterium incorporation, such as deuterated reagents (e.g., D₂O, CD₃OD) under inert atmospheres. Validate purity via melting point analysis and elemental composition (C, H, N) .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported biological activities of this compound (e.g., IL-6 modulation)?
- Answer : Conflicting data on IL-6 expression (e.g., elevated vs. suppressed levels) may arise from cell-type specificity or LPS stimulation protocols. Design dose-response studies across multiple cell lines (e.g., PDL cells vs. dental follicle cells) with controlled LPS exposure times. Use RNA-seq to profile transcriptome-wide effects and ELISA for protein-level validation .
- Table 2 : Key Variables in IL-6 Modulation Studies
| Variable | Impact | Control Strategy |
|---|---|---|
| Cell type | TLR2/4 expression levels | Use CRISPR-edited lines |
| LPS concentration | Saturation thresholds | Titrate from 0.1–10 µg/mL |
| Time course | Transient vs. sustained effects | Multi-timepoint sampling |
Q. How can researchers integrate this compound into mechanistic studies of TLR-mediated pathways?
- Answer : Employ siRNA knockdown or pharmacological inhibitors (e.g., TAK-242 for TLR4) to isolate TLR2/4 signaling contributions. Pair with phosphoproteomics to map downstream kinases (e.g., NF-κB, MAPK). Validate using dual-luciferase reporter assays for TLR promoter activity .
Q. What strategies mitigate batch variability in deuterated this compound synthesis?
- Answer : Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs) : Reaction pH, deuterium exchange efficiency.
- Critical Quality Attributes (CQAs) : Isotopic purity (>98%), residual solvent levels.
Use orthogonal analytical methods (e.g., LC-MS for deuterium distribution, Karl Fischer titration for moisture) .
Methodological Considerations
Q. How should researchers handle conflicting spectral data (e.g., NMR vs. FTIR) for this compound?
- Answer : Re-run analyses under standardized conditions (solvent, temperature). Cross-validate with X-ray crystallography if crystalline forms are obtainable. For ambiguous peaks, compare with reference spectra from deuterated analogs or computational simulations (e.g., DFT-based NMR prediction) .
Q. What statistical approaches are suitable for dose-response studies involving this compound?
- Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .
Ethical and Reproducibility Guidelines
Q. How can researchers ensure compliance with open-data policies when publishing this compound datasets?
- Answer : Deposit raw spectra, chromatograms, and experimental protocols in repositories like Zenodo or Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. Cite primary literature for established methods to avoid redundancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
